2-(4-Methoxy-2-nitrophenyl)acetic acid
Overview
Description
2-(4-Methoxy-2-nitrophenyl)acetic acid is an organic compound with the molecular formula C9H9NO5 It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a phenyl ring, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-2-nitrophenyl)acetic acid typically involves the nitration of 4-methoxyacetophenone followed by subsequent oxidation and hydrolysis steps. One common method includes the following steps:
Nitration: 4-Methoxyacetophenone is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-methoxy-2-nitroacetophenone.
Oxidation: The nitroacetophenone is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to form this compound.
Hydrolysis: The final step involves hydrolysis of the intermediate product to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-2-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Esterification: Alcohols with sulfuric acid or hydrochloric acid as catalysts.
Major Products Formed
Reduction: 2-(4-Methoxy-2-aminophenyl)acetic acid.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Esterification: Methyl 2-(4-methoxy-2-nitrophenyl)acetate and other esters.
Scientific Research Applications
2-(4-Methoxy-2-nitrophenyl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-2-nitrophenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the methoxy group can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylacetic acid: Similar structure but lacks the methoxy group.
2-Methoxy-4-nitrobenzoic acid: Similar functional groups but different positioning on the benzene ring.
2-(4-Methoxyphenyl)acetic acid: Lacks the nitro group.
Uniqueness
2-(4-Methoxy-2-nitrophenyl)acetic acid is unique due to the combination of the methoxy and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and potential biological activities that are not observed in similar compounds .
Properties
IUPAC Name |
2-(4-methoxy-2-nitrophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-15-7-3-2-6(4-9(11)12)8(5-7)10(13)14/h2-3,5H,4H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGMUHYKYLADKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465084 | |
Record name | (4-Methoxy-2-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20876-30-6 | |
Record name | (4-Methoxy-2-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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